2-(1-Benzofuran-3-yl)-1-propanol

描述

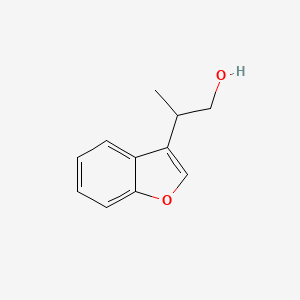

2-(1-Benzofuran-3-yl)-1-propanol is a benzofuran-derived secondary alcohol with the molecular formula C₁₁H₁₂O₂. The compound features a benzofuran ring system (a fused benzene and furan heterocycle) attached to a three-carbon chain terminating in a hydroxyl group.

属性

分子式 |

C11H12O2 |

|---|---|

分子量 |

176.21 g/mol |

IUPAC 名称 |

2-(1-benzofuran-3-yl)propan-1-ol |

InChI |

InChI=1S/C11H12O2/c1-8(6-12)10-7-13-11-5-3-2-4-9(10)11/h2-5,7-8,12H,6H2,1H3 |

InChI 键 |

QTPQGNQNYRLMKK-UHFFFAOYSA-N |

规范 SMILES |

CC(CO)C1=COC2=CC=CC=C21 |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Group Comparisons with Analogous Compounds

Benzofuran Derivatives with Varied Substituents

- 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate (C₁₇H₁₆O₄S): This tosylate ester derivative (CAS 26278-25-1) shares the benzofuran-3-yl moiety but replaces the propanol hydroxyl group with a sulfonate ester. The tosylate group enhances electrophilicity, making it reactive in nucleophilic substitutions, whereas the propanol’s hydroxyl group enables hydrogen bonding and derivatization (e.g., esterification) .

3-(1-Benzofuran-2-yl)-5-substituted aryl-1,2-oxazole :

These compounds () incorporate an oxazole ring, introducing additional nitrogen-based polarity and aromaticity. The oxazole enhances antioxidant and antibacterial activities compared to simpler alcohols, as demonstrated by nitric oxide scavenging assays (EC₅₀ values comparable to ascorbic acid) .

Propanol Derivatives with Aromatic Substituents

- 1-(4-Methylphenyl)-1-propanol (C₁₀H₁₄O): This non-benzofuran propanol derivative () lacks the fused heterocycle, resulting in lower molecular weight and reduced aromatic stacking interactions. Such structural simplicity may correlate with lower melting points and altered solubility compared to benzofuran-containing analogs .

- Syn-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol: A patented non-racemic propanol derivative () highlights the pharmacological importance of stereochemistry. Enantiomeric purity in such compounds often dictates binding affinity to biological targets, suggesting similar considerations for 2-(1-benzofuran-3-yl)-1-propanol if chiral .

Physicochemical Properties

While direct data for this compound are unavailable, inferences can be drawn from related compounds:

- Melting Points: Benzofuran derivatives like 1-(1-benzofuran-5-yl)-2-bromo-1-ethanone (CAS 844891-02-7) exhibit higher melting points (77–79°C, ) due to aromatic stacking, suggesting similar trends for the propanol analog.

- Solubility: The hydroxyl group in propanol derivatives improves water solubility compared to esters (e.g., 3-phenylpropyl benzoate, ), which are more lipophilic .

Data Tables

Table 1: Structural Comparison of Benzofuran Derivatives

Table 2: Physicochemical Properties of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。